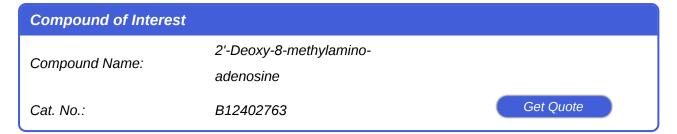


Physical and chemical properties of 2'-Deoxy-8-methylamino-adenosine

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An In-depth Technical Guide to 2'-Deoxy-8-methylamino-adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2'-Deoxy-8-methylamino-adenosine**, a purine nucleoside analog with significant potential in cancer research. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

2'-Deoxy-8-methylamino-adenosine is a modified purine nucleoside. Its core structure consists of an adenine base, a deoxyribose sugar, and a methylamino group at the 8th position of the purine ring.

Table 1: Physical and Chemical Data for 2'-Deoxy-8-methylamino-adenosine



Property	Value	Source
Molecular Formula	C11H16N6O3	INVALID-LINK[1]
Molecular Weight	280.28 g/mol	INVALID-LINK[1]
CAS Number	13389-10-1	INVALID-LINK[2]
IUPAC Name	(2R,3R,5R)-5-[6-amino-8- (methylamino)purin-9-yl]-2- (hydroxymethyl)oxolan-3-ol	INVALID-LINK[1]
Predicted Boiling Point	634.5±65.0 °C	INVALID-LINK
Predicted Density	1.85±0.1 g/cm³	INVALID-LINK
Predicted pKa	13.78±0.60	INVALID-LINK
XLogP3	-0.2	INVALID-LINK[1]
Hydrogen Bond Donor Count	4	INVALID-LINK[1]
Hydrogen Bond Acceptor Count	7	INVALID-LINK[1]
Rotatable Bond Count	3	INVALID-LINK[1]
Exact Mass	280.12838839 Da	INVALID-LINK[1]
Monoisotopic Mass	280.12838839 Da	INVALID-LINK[1]
Topological Polar Surface Area	131 Ų	INVALID-LINK[1]
Heavy Atom Count	20	INVALID-LINK[1]

Stability and Solubility: While specific quantitative stability and solubility data for **2'-Deoxy-8-methylamino-adenosine** are not readily available in the literature, general characteristics can be inferred from related compounds. Purine nucleoside analogs are typically stable under standard laboratory conditions when stored as a solid, preferably in a cool, dark, and dry place. In solution, their stability can be influenced by pH, temperature, and the solvent used. For instance, studies on adenosine solutions have demonstrated good stability in common infusion fluids like 0.9% sodium chloride and 5% dextrose for up to 14 days at both refrigerated and room temperatures.[3][4]



Solubility is expected to be moderate in aqueous solutions and higher in organic solvents like DMSO and DMF.

Biological Activity and Mechanism of Action

2'-Deoxy-8-methylamino-adenosine is classified as a purine nucleoside analog and exhibits broad antitumor activity, particularly against indolent lymphoid malignancies.[5][6][7] Its primary mechanisms of action are the inhibition of DNA synthesis and the induction of apoptosis.[5][6] [7]

As a nucleoside analog, it is likely metabolized within the cell to its triphosphate form. This triphosphate analog can then interfere with DNA synthesis in several ways:

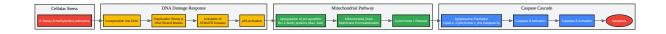
- Competitive Inhibition of DNA Polymerases: The triphosphate form can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxyadenosine triphosphate (dATP).
- DNA Chain Termination: Upon incorporation into a growing DNA strand, the modified nucleoside can lead to chain termination, preventing further elongation.
- Induction of DNA Damage: The incorporation of the analog can create structural distortions in the DNA, leading to strand breaks and the activation of DNA damage response pathways.

The accumulation of DNA damage and the stalling of replication forks trigger cellular stress signals that converge on the intrinsic pathway of apoptosis.

Signaling Pathways

The induction of apoptosis by **2'-Deoxy-8-methylamino-adenosine** is believed to be primarily mediated through the intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism for purine nucleoside analogs. The following diagram illustrates the proposed signaling cascade.





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Proposed Intrinsic Apoptosis Signaling Pathway

Experimental Protocols

Detailed experimental protocols for **2'-Deoxy-8-methylamino-adenosine** are not widely published. However, the following protocols are based on established methods for the synthesis, purification, and analysis of closely related 8-substituted 2'-deoxyadenosine analogs and can be adapted for the target compound.

The synthesis can be approached via a nucleophilic substitution reaction on an 8-halogenated or 8-azido-2'-deoxyadenosine precursor. The following is a representative workflow.



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General Synthesis Workflow

Protocol Outline:

Bromination of 2'-Deoxyadenosine: 2'-Deoxyadenosine is dissolved in a suitable buffer (e.g., acetate buffer). Bromine water is added dropwise at room temperature, and the reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product, 8-bromo-2'-deoxyadenosine, is then isolated.



- Nucleophilic Substitution: The 8-bromo-2'-deoxyadenosine intermediate is dissolved in a suitable solvent (e.g., ethanol or DMF). An excess of methylamine (as a solution in a solvent like ethanol or THF) is added, and the reaction mixture is heated in a sealed vessel. The progress of the reaction is monitored by TLC or HPLC.
- Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by preparative reverse-phase HPLC.

Reverse-phase HPLC is a standard method for the purification of nucleoside analogs.

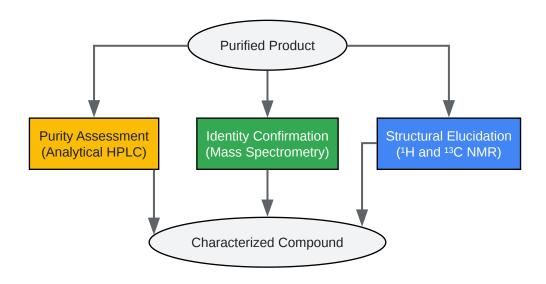
Table 2: Representative HPLC Purification Parameters

Parameter	Condition	
Column	C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)	
Mobile Phase A	Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate	
Mobile Phase B	Acetonitrile or Methanol with 0.1% TFA or 10 mM Ammonium Acetate	
Gradient	A linear gradient from 5% to 50% Mobile Phase B over 30 minutes	
Flow Rate	1.0 mL/min for analytical scale; scalable for preparative scale	
Detection	UV absorbance at 260 nm	
Temperature	Ambient or controlled (e.g., 25 °C)	

The identity and purity of the synthesized **2'-Deoxy-8-methylamino-adenosine** should be confirmed by analytical methods.

Workflow for Analysis and Characterization:





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